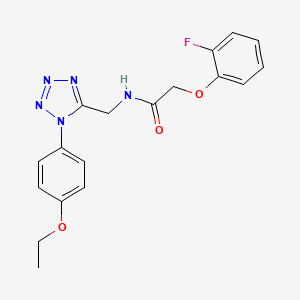

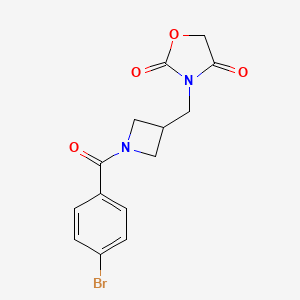

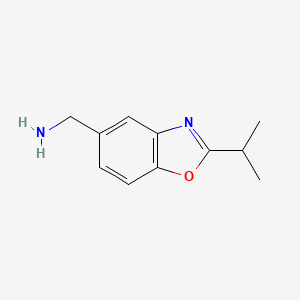

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

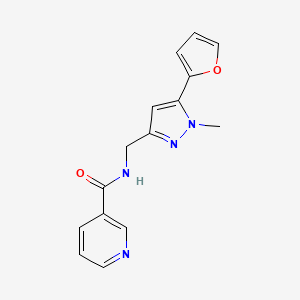

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, also known as BBMD, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Famoxadone: Agricultural Applications

Famoxadone is a novel oxazolidinone fungicide commercialized for agricultural use, demonstrating excellent control over a range of plant pathogens. It marks a significant advancement in the oxazolidinone class, showing effective action against fungi infecting grapes, cereals, tomatoes, and potatoes. The development of famoxadone involved synthesizing various oxazolidinone ring systems, highlighting the importance of this chemical structure in creating potent fungicides (Sternberg et al., 2001).

Oxazolidinone Antibacterial Agents

Oxazolidinones are a promising class of antibacterial agents. Research focuses on improving their safety profile and broadening their antibacterial spectrum. The study identified 1,2,3-triazoles as beneficial replacements for conventional functionalities in oxazolidinones, leading to compounds with reduced activity against monoamine oxidase A, thereby improving their safety profile for potential therapeutic applications (Reck et al., 2005).

Synthesis and Evaluation of Radiosensitizers

The synthesis of α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, derived from aziridines, shows the application of oxazolidinones in developing radiosensitizers and bioreductively activated cytotoxins targeting hypoxic tumor cells. This research exemplifies the therapeutic potential of modifying oxazolidinone structures for specific biomedical applications (Jenkins et al., 1990).

Synthetic Organic Chemistry

The oxazolidin-2-one nucleus is widely utilized in synthetic organic chemistry and medicinal chemistry due to its versatile applications. It serves as a cyclic carbamate skeleton, used as chiral auxiliaries in asymmetric synthesis, and as protective groups for 1,2-aminoalcohol systems. This highlights the structural and functional diversity of oxazolidinones in synthesizing complex organic molecules (Zappia et al., 2007).

Novel Oxazolidinones as Antimicrobial Agents

Research into oxazolidinone derivatives continues to uncover new biological activities. A study described the synthesis of several oxazolidinone derivatives, showcasing their potential as antimicrobial agents against bacterial and fungal strains. This exemplifies the ongoing exploration of oxazolidinones in developing new therapeutic agents (Devi et al., 2013).

Eigenschaften

IUPAC Name |

3-[[1-(4-bromobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O4/c15-11-3-1-10(2-4-11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIUCGKWNMKHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)Br)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(4-Bromobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2780231.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)

![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)